

# Elacridar's Efficacy in Overcoming BCRP-Mediated Efflux: A Comparative Guide

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## Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B1662870*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elacridar's performance in inhibiting the Breast Cancer Resistance Protein (BCRP/ABCG2), a key transporter involved in multidrug resistance. Supporting experimental data, detailed protocols, and visual diagrams are presented to validate its effects against other alternatives.

Elacridar (GF120918) is a potent, third-generation inhibitor of both P-glycoprotein (P-gp) and BCRP.<sup>[1][2]</sup> Its ability to reverse multidrug resistance and enhance the brain penetration of various therapeutic agents has been extensively studied.<sup>[1][3]</sup> This guide synthesizes data from multiple studies to offer a comprehensive overview of Elacridar's validation as a BCRP inhibitor.

## Quantitative Comparison of BCRP Inhibitors

The inhibitory potency of Elacridar against BCRP has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, comparing Elacridar with other known BCRP inhibitors.

Inhibitor	IC50 (μM)	Cell Line / System	Substrate	Reference
Elacridar	0.0198 ± 0.00246	HEK293-BCRP vesicles	[3H]-Estrone 3-sulfate	[4]
Elacridar	1.01 ± 0.58	MDCKII-Bcrp1 cells	[14C]Dasatinib	[3]
Fumitremorgin C	0.196 ± 0.0313	HEK293-BCRP vesicles	[3H]-Estrone 3-sulfate	[4]
Novobiocin	0.527 ± 0.112	HEK293-BCRP vesicles	[3H]-Estrone 3-sulfate	[4]
Ko143	~0.221	MDCKII-BCRP cells	Hoechst 33342	[5]
Tariquidar	>4 (plasma level)	In vivo (mice)	Various	[6]

Table 1: Comparative IC50 values of various BCRP inhibitors.

Drug	Cell Line	Fold Decrease in IC50 with Elacridar (1 μM)	Reference
Topotecan	A2780TR1 (Ovarian Cancer) 3D spheroids	~30-fold	[7]
Topotecan	A2780TR2 (Ovarian Cancer) 3D spheroids	~6-fold	[7]

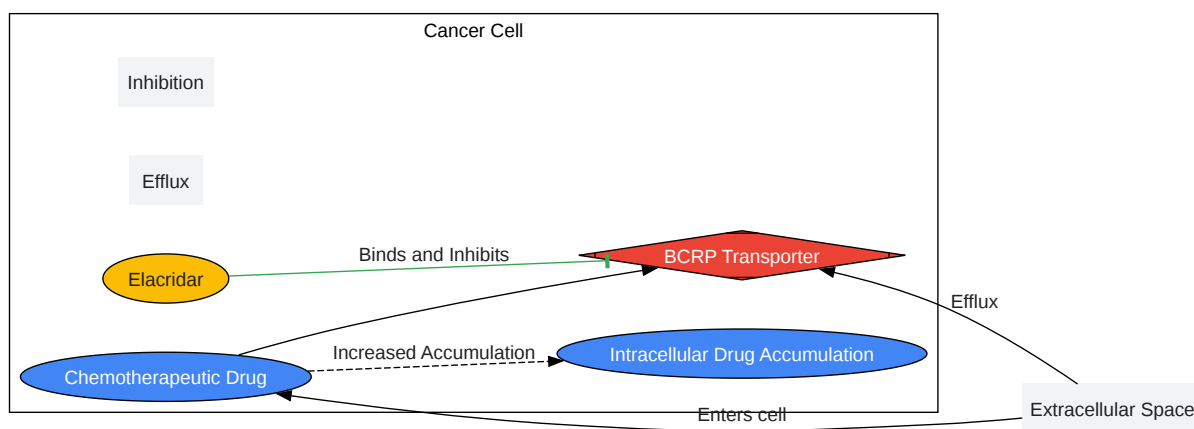
Table 2: Reversal of Topotecan resistance by Elacridar in 3D spheroid models of ovarian cancer.

Substrate	Animal Model	Elacridar Dose	Increase in Brain Penetration	Reference
Imatinib	Wild-type mice	Not specified	4.2-fold	[8]
Sunitinib	Wild-type mice	100 mg/kg (oral)	~12-fold	[9]
Quinidine	Rat	5 mg/kg (IV)	70-fold increase in Brain/Plasma ratio	[10]
Digoxin	Mouse	5 mg/kg (IV)	4-fold increase in brain concentration	[10]

Table 3: In vivo effect of Elacridar on the brain penetration of BCRP substrates.

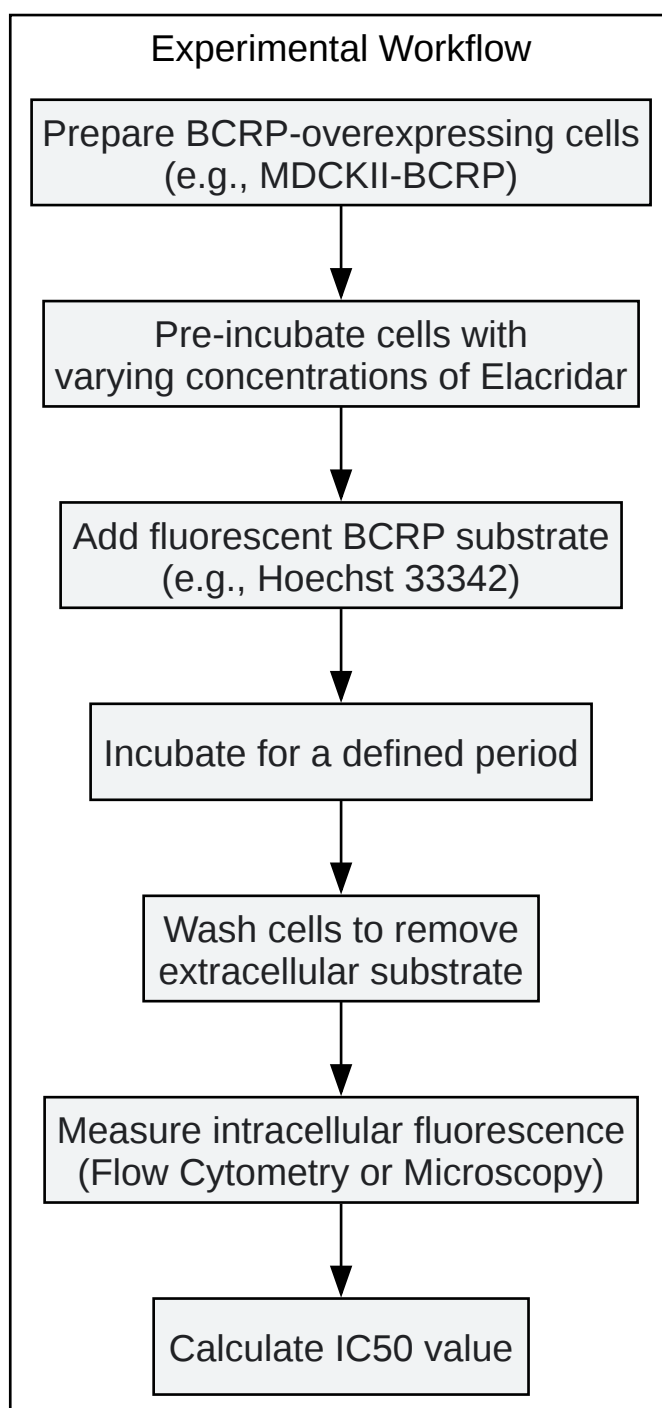
## Signaling Pathways and Experimental Workflows

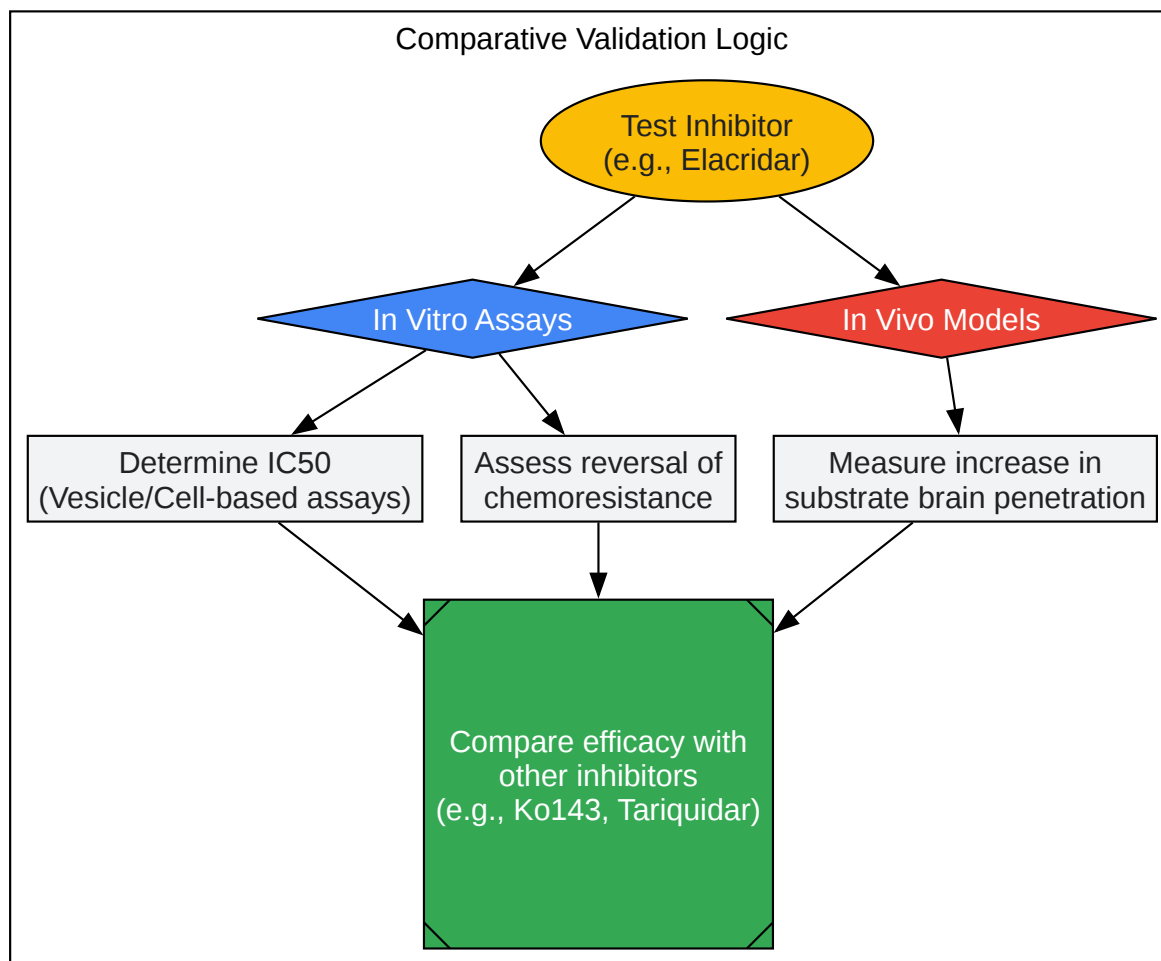
To visually represent the mechanisms and experimental procedures involved in the validation of Elacridar, the following diagrams are provided.



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Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by Elacridar.





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